molecular formula C19H18N4O2 B1665930 AZD1080 CAS No. 612487-72-6

AZD1080

Cat. No.: B1665930
CAS No.: 612487-72-6
M. Wt: 334.4 g/mol
InChI Key: BLTVBQXJFVRPFK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

AZD1080, also known as AZ-11548415 or 2-hydroxy-3-(5-(morpholinomethyl)pyridin-2-yl)-1H-indole-5-carbonitrile, is a potent and selective inhibitor of Glycogen synthase kinase-3 (GSK3) . GSK3 is a highly conserved serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis . It has two isoforms, GSK3α and GSK3β, both of which are targeted by this compound .

Mode of Action

This compound interacts with its targets, GSK3α and GSK3β, by inhibiting their kinase activity . This inhibition results in the suppression of the phosphorylation of various downstream substrates of GSK3, including the microtubule-binding protein tau . The inhibition of GSK3 by this compound is selective, with Ki values of 6.9 nM for GSK3α and 31 nM for GSK3β .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tau phosphorylation pathway . GSK3 is the major kinase that phosphorylates tau, and abnormal hyperphosphorylation of tau leads to microtubule dysfunction and is believed to promote the formation of neurofibrillary tangles . These tangles are implicated in a number of neurodegenerative tauopathies, including Alzheimer’s disease . By inhibiting GSK3, this compound suppresses tau phosphorylation, thereby potentially mitigating these pathological conditions .

Result of Action

The molecular effect of this compound is the inhibition of tau phosphorylation in cells expressing human tau and in the intact rat brain . On a cellular level, this compound has been shown to reverse synaptic plasticity deficits in rodent brain . It’s also suggested that this compound may have both disease-modifying and symptomatic potential in the treatment of Alzheimer’s disease and related tauopathies .

Preparation Methods

Synthetic Routes and Reaction Conditions

AZD-1080 is synthesized through a series of chemical reactions involving the formation of the indole core structure. The key steps include:

Industrial Production Methods

Industrial production of AZD-1080 involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

AZD-1080 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of AZD-1080 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

AZD-1080 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase-3 beta and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating cellular processes such as cell proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit tau phosphorylation and rescue synaptic plasticity deficits.

    Industry: Utilized in the development of new drugs targeting glycogen synthase kinase-3 beta and related pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AZD-1080

AZD-1080 is unique due to its high selectivity and potency for glycogen synthase kinase-3 beta, as well as its ability to penetrate the brain and exhibit peripheral target engagement. This makes it a promising candidate for the treatment of neurodegenerative diseases .

Properties

IUPAC Name

2-hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c20-10-13-1-3-16-15(9-13)18(19(24)22-16)17-4-2-14(11-21-17)12-23-5-7-25-8-6-23/h1-4,9,11,22,24H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTVBQXJFVRPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN=C(C=C2)C3=C(NC4=C3C=C(C=C4)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678598
Record name 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612487-72-6
Record name AZD-1080
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612487726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{5-[(Morpholin-4-yl)methyl]pyridin-2(1H)-ylidene}-2-oxo-2,3-dihydro-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-1080
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TII45R8IJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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